Pyridin-4-yl(1H-pyrrol-2-yl)methanol
Description
Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted at the 4-position and a pyrrole ring at the 2-position, connected via a methanol (-CH(OH)-) bridge. This structure combines the aromaticity of pyridine and the π-electron-rich nature of pyrrole, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry. Structural characterization of such molecules often employs crystallographic tools like SHELX software, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
pyridin-4-yl(1H-pyrrol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10(9-2-1-5-12-9)8-3-6-11-7-4-8/h1-7,10,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAUFSZVCZIUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the phosphorylation of akt and s6 proteins, thereby regulating the pi3k/akt/mtor signaling pathway.
Biochemical Pathways
Related compounds have been found to affect the pi3k/akt/mtor signaling pathway, which is involved in various cellular functions including cell growth, cell cycle progression, and cell survival.
Result of Action
Related compounds have been found to exhibit antiproliferative activities against certain cell lines, indicating potential anticancer effects.
Biological Activity
Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring linked to a pyrrole moiety through a methanol group. This structural configuration is crucial for its biological activity, as the presence of nitrogen atoms in both rings can facilitate interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyridine and pyrrole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | < 0.016 | M. tuberculosis |
| Compound 12 | 3.7 | Various bacteria |
| Compound 28 | 0.0039 - 0.025 | S. aureus, E. coli |
These compounds showed low cytotoxicity, indicating a favorable safety profile for further development .
Antifungal Activity
This compound and its derivatives have also been evaluated for antifungal properties. In vitro assays demonstrated effectiveness against common fungal pathogens, suggesting potential therapeutic applications in treating fungal infections.
Anticancer Activity
The anticancer properties of pyridine and pyrrole derivatives have been widely studied. Notably, certain derivatives have induced apoptosis in cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 46 ± 2 |
| Compound B | HCT-116 | 62 ± 1 |
| Compound C | MCF-7 | 68 ± 3 |
These results indicate that modifications to the core structure can enhance anticancer activity while maintaining low toxicity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in bacterial and fungal metabolism.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Binding Affinity : The nitrogen atoms in the rings can form hydrogen bonds with target biomolecules, enhancing binding affinity and specificity.
Case Studies
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of various pyrrole-based compounds, including those similar to this compound. The most active compounds exhibited MIC values below 0.016 µg/mL against M. tuberculosis, significantly outperforming traditional antibiotics .
Case Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of pyrrole derivatives on cancer cell lines. The study found that certain modifications led to enhanced apoptosis rates in HeLa cells, suggesting that structural optimization could yield potent anticancer agents .
Scientific Research Applications
Pharmacological Applications
Pyridin-4-yl(1H-pyrrol-2-yl)methanol has been identified as a compound with potential therapeutic effects, particularly in the treatment of neurological disorders. Key applications include:
- Serotonergic Dysfunction Treatment : Research indicates that derivatives of this compound exhibit strong affinity for 5-HT_1A receptors, which are crucial in regulating mood and anxiety. These compounds may be beneficial in treating conditions such as anxiety, depression, and obsessive-compulsive disorders .
- Analgesic Properties : Some studies have suggested that related compounds can act as non-peptide agonists for nociceptin/orphanin FQ receptors, indicating potential use in managing neuropathic pain .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives in various applications:
Case Study 1: Neuropathic Pain Management
A study demonstrated that a derivative of this compound exhibited significant analgesic effects in animal models of neuropathic pain. The mechanism involved activation of nociceptin receptors, leading to reduced pain perception without the side effects commonly associated with opioid analgesics .
Case Study 2: Antidepressant Activity
In another investigation, a series of pyridin derivatives were tested for their ability to modulate serotonergic activity. The results indicated that specific substitutions on the pyridine ring enhanced receptor binding affinity and improved antidepressant-like effects in behavioral models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Pyridin-4-yl(1H-pyrrol-2-yl)methanol becomes apparent when compared to analogous pyridine-pyrrole hybrids and other pyridine derivatives. Below is a detailed analysis:
Structural Analogues with Different Aromatic Groups
- This phenyl-substituted analogue undergoes bromination and ketalization reactions, as described in , suggesting that the pyridine variant may exhibit distinct reactivity due to its electronegative nitrogen .
Pyridine Derivatives with Varied Substituents
- (2-Aminopyridin-4-yl)-methanol (C₆H₈N₂O, M = 124.14 g/mol) and (4-Methoxypyridin-2-yl)-methanol (C₇H₉NO₂, M = 155.15 g/mol): These derivatives lack the pyrrole moiety but feature amino and methoxy substituents on the pyridine ring. The amino group enhances nucleophilicity, while the methoxy group increases electron density, contrasting with the electron-withdrawing effects of the pyrrole ring in the target compound .
Heterocycle Variations
- (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol (C₉H₉N₃O, M = 175.19 g/mol): Replacing pyrrole with pyrazole introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and aromatic stabilization. This compound’s pyridin-2-yl substitution further modifies spatial orientation relative to the target’s pyridin-4-yl group .
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (C₁₀H₁₂FN₂O, M = 210.22 g/mol): The saturated pyrrolidine ring and fluorine substituent enhance hydrophobicity and conformational rigidity, diverging from the planar, conjugated system of the target’s pyrrole ring .
Comparative Data Table
*Estimated based on structural analogy.
Research Findings and Implications
- Electronic Effects : The pyridin-4-yl group in the target compound creates a meta-directing electronic environment, whereas pyridin-2-yl derivatives (e.g., ) exhibit ortho/para-directing behavior.
- Solubility : Pyrrole-containing compounds like the target are generally more polar than phenyl or pyrrolidine analogues, enhancing water solubility .
- Reactivity: The methanol bridge facilitates nucleophilic reactions, but substituents like fluorine or chloro groups in analogues may alter reaction pathways .
Preparation Methods
Reduction of 4-Pyridinecarboxyl Derivatives to 4-Pyridinemethanol Intermediates
A foundational step in preparing pyridin-4-yl derivatives involves synthesizing 4-pyridinemethanol, which can then be coupled to pyrrole derivatives.
Starting Materials and General Approach :
The preparation often starts from 4-picoline (4-methylpyridine) or 4-pyridinecarboxylic acid (isonicotinic acid). The former undergoes catalytic oxidation, while the latter is converted through esterification, hydrazinolysis, and subsequent reduction steps to yield 4-pyridinemethanol.Typical Reduction Procedure :
Under an inert argon atmosphere, a catalyst and reducing agent (e.g., lithium chloride and potassium borohydride) are added to an aprotic solvent such as tetrahydrofuran (THF). The 4-pyridinecarboxyl compound is then added dropwise at temperatures between -20°C and 60°C, followed by reflux for 6–8 hours. The molar ratios are carefully controlled (catalyst:reducing agent:substrate = 1–5:1–4:1), and the solvent volume is 10–20 times the substrate mass.Workup and Isolation :
The reaction mixture is quenched slowly with acid (e.g., 30% hydrochloric acid) at 0°C ± 5°C, stirred for several hours, then filtered to remove insolubles. The aqueous layer is extracted multiple times with THF, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-pyridinemethanol as light yellow crystals with melting point 55–57°C.
| Step | Reagents/Conditions | Details |
|---|---|---|
| Reduction | Lithium chloride, potassium borohydride, THF, inert atmosphere, -20°C to 60°C, reflux 6–8 h | Molar ratio catalyst:reducing agent:substrate = 1–5:1–4:1 |
| Quenching | 30% HCl, 0°C ± 5°C, stirring 2–6 h | Acid quenches reaction, controls pH |
| Extraction | THF extraction, drying with Na2SO4 | Removes aqueous impurities |
| Isolation | Filtration, concentration under reduced pressure | Yields 4-pyridinemethanol crystals |
Synthesis of Pyrrole Derivatives with Formyl and Carboxylate Substituents
The pyrrole moiety in pyridin-4-yl(1H-pyrrol-2-yl)methanol is typically introduced via functionalized pyrrole intermediates:
Preparation of Alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates :
Starting from pyrrole, the compound 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone is synthesized, followed by alcoholysis to form alkyl 1H-pyrrole-2-carboxylates. Selective Friedel–Crafts formylation at the 4-position of the pyrrole ring yields formyl esters. Subsequent regioselective alkylation at the pyrrole nitrogen with alkyl bromoacetates in the presence of potassium tert-butoxide and tetrabutylammonium bromide in dimethylformamide furnishes 1,2,4-trisubstituted pyrroles.Yields and Conditions :
The alkylation step typically gives yields of 67–86%. The process involves careful control of reagent ratios and reaction conditions to achieve regioselectivity and high purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alcoholysis | Pyrrole derivative, alcohol solvent | Formation of alkyl pyrrole carboxylates |
| Friedel–Crafts formylation | Formylating agent, controlled temperature | Selective 4-position formylation |
| N-Alkylation | Alkyl bromoacetate, potassium tert-butoxide, Bu4NBr, DMF | 1,2,4-trisubstituted pyrroles, 67–86% yield |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
